REACTION_SMILES
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[CH2:9]([I:10])[CH3:11].[CH3:12][C:13]1([CH3:20])[C:14](=[O:19])[CH2:15][CH2:16][CH2:17][CH2:18]1.[CH3:1][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][C:7]1=[O:8]>>[CH3:1][CH2:12][C:13]1([CH3:20])[C:14](=[O:19])[CH2:15][CH2:16][CH2:17][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCCC1=O
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Name
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Type
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product
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Smiles
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CCC1(C)CCCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |